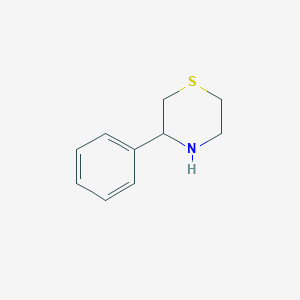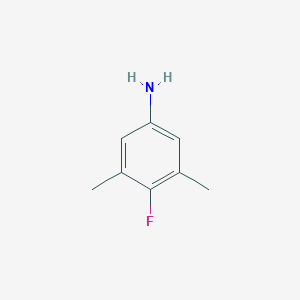![molecular formula C15H15N3OS B133989 6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- CAS No. 145096-25-9](/img/structure/B133989.png)
6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups and a pyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then further reacted with 3-pyridinylmethylamine under controlled conditions to introduce the pyridinylmethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyridine rings.
Scientific Research Applications
6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-2-methylamino-4-(3-pyridylmethyl)-1,3-benzothiazol-6-yl hydrogen sulfate
- 4-(Dimethylamino)pyridine
Uniqueness
6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the pyridinylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
145096-25-9 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4,7-dimethyl-2-(pyridin-3-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C15H15N3OS/c1-9-6-12(19)10(2)14-13(9)18-15(20-14)17-8-11-4-3-5-16-7-11/h3-7,19H,8H2,1-2H3,(H,17,18) |
InChI Key |
WNYIJFWJLXADJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O |
Synonyms |
6-Benzothiazolol, 4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)







